REACTION_SMILES
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[NH3:32].[O-:33][N+:34]([c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)=[O:41].[OH:1][c:2]1[cH:3][cH:4][c:5]([N+:22]([O-:23])=[O:24])[c:6]2[c:15]1[C:14](=[O:16])[c:13]1[c:8]([c:9]([N+:18](=[O:19])[O-:20])[cH:10][cH:11][c:12]1[OH:17])[C:7]2=[O:21].[OH:25][CH2:26][CH2:27][O:28][CH2:29][CH2:30][OH:31]>>[OH:1][c:2]1[cH:3][cH:4][c:5]([NH2:22])[c:6]2[c:15]1[C:14](=[O:16])[c:13]1[c:8]([c:9]([N+:18](=[O:19])[O-:20])[cH:10][cH:11][c:12]1[OH:17])[C:7]2=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2c(O)ccc([N+](=O)[O-])c2C(=O)c2c([N+](=O)[O-])ccc(O)c21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCOCCO
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Name
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Type
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product
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Smiles
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Nc1ccc(O)c2c1C(=O)c1c([N+](=O)[O-])ccc(O)c1C2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |